molecular formula C19H17N3O2 B2770380 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 942013-71-0

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

货号: B2770380
CAS 编号: 942013-71-0
分子量: 319.364
InChI 键: IDSJTOGKHJCKMV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

化学反应分析

Types of Reactions

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

Anticancer Activity

Research has indicated that derivatives of pyridazinone compounds exhibit promising anticancer properties. For instance, studies have shown that related compounds demonstrate activity against various cancer cell lines, including colon carcinoma and breast cancer. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance the anticancer efficacy of these compounds .

Anticonvulsant Properties

Compounds similar to 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide have been evaluated for their anticonvulsant effects. In particular, certain analogues have shown significant activity in models of seizure induction, making them potential candidates for further development as anticonvulsant agents .

MAO-B Inhibition

Recent studies have explored the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson’s disease. Compounds with similar structures have demonstrated selective inhibition of MAO-B, indicating that this compound may also possess this property .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, derivatives of pyridazinone were synthesized and tested against HCT-15 colon carcinoma cells. The results indicated that specific modifications to the phenyl ring significantly enhanced cytotoxicity, suggesting that similar modifications to this compound could yield potent anticancer agents .

Case Study 2: Anticonvulsant Activity

A series of pyridazinone-thiazole hybrids were synthesized and evaluated for anticonvulsant activity using the pentylenetetrazole (PTZ) model. One compound exhibited a median effective dose (ED50) significantly lower than standard medications, highlighting the potential of these compounds in treating epilepsy .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeED50 (mg/kg)Reference
Compound AAnticancer24.38
Compound BAnticonvulsant18.4
Compound CMAO-B InhibitionIC50 = 8.19

作用机制

The mechanism of action of 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

  • N-(2-methyl-3-oxodec-8-enoyl)-2-methylbenzamide
  • 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate

Uniqueness

2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is unique due to its specific structural features and the presence of the pyridazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

The compound 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide , with the CAS number 920199-91-3 , is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O4C_{19}H_{16}N_{4}O_{4} with a molecular weight of 364.4 g/mol . The structure features a pyridazinone moiety linked to a phenyl group, which is critical for its biological interactions.

PropertyValue
CAS Number920199-91-3
Molecular FormulaC₁₉H₁₆N₄O₄
Molecular Weight364.4 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridazine have shown potent activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

A study highlighted that analogs with similar structural features demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating strong potential for further development as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as kinases and receptors involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound can bind effectively to the active sites of these proteins, inhibiting their function and leading to reduced tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and modifications of the pyridazinone core can significantly affect biological activity. For example, substituents that enhance hydrophobic interactions or hydrogen bonding tend to improve binding affinity and potency against target enzymes .

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • In Vitro Studies : A series of substituted benzamide analogs were synthesized and tested for their inhibitory effects on Kv1.3 channels, demonstrating that modifications in the benzamide structure can lead to enhanced inhibitory activity .
  • Molecular Dynamics Simulations : These simulations have shown that the compound maintains stable interactions with target proteins over time, suggesting a favorable binding conformation that could lead to effective inhibition .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core via cyclization of precursors such as hydrazine derivatives and diketones. Subsequent coupling with substituted benzamide moieties is achieved using coupling agents like EDCl/HOBt under anhydrous conditions. Critical parameters include temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF for polar intermediates). Optimization may require iterative adjustments to stoichiometry and reaction time .
  • Validation : Purity and yield are confirmed via HPLC (>95% purity) and LC-MS for structural verification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are ambiguities resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in aromatic regions.
  • FT-IR : Confirm carbonyl (C=O) and amide (N-H) stretches (e.g., ~1650 cm⁻¹ and ~3300 cm⁻¹, respectively).
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ ion).
    • Data Contradictions : Discrepancies in NMR assignments (e.g., diastereotopic protons) are resolved via variable-temperature NMR or computational modeling (DFT) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology : Screen against kinase targets (e.g., BTK) using fluorescence-based assays (e.g., ADP-Glo™). IC50 values are determined via dose-response curves. Parallel cytotoxicity assays (e.g., MTT on HEK293 cells) assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents on the benzamide (e.g., methyl → tert-butyl) and pyridazinyl (e.g., oxo → thio) groups.
  • Biological Testing : Compare IC50 values across analogs to identify critical pharmacophores.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against BTK (PDB: 4OT9) to predict binding modes .
    • Data Interpretation : Use Free-Wilson analysis to quantify substituent contributions to activity .

Q. What crystallographic strategies are recommended for resolving its 3D structure, and how are refinement challenges addressed?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.8–1.0 Å) for high-resolution datasets.
  • Refinement : SHELXL (isotropic → anisotropic refinement) with WinGX for graphical validation. Address disorder using PART instructions .
    • Challenges : Twinning or weak diffraction is mitigated via crystal soaking in cryoprotectants (e.g., glycerol) .

Q. How can discrepancies between computational predictions and experimental bioactivity data be reconciled?

  • Methodology :

  • Re-evaluate Force Fields : Compare MM/GBSA binding free energies with experimental ΔG values.
  • Solvent Effects : Include explicit solvent molecules (TIP3P) in MD simulations (AMBER).
  • Proteomics : Use SPR or ITC to validate binding kinetics if docking results conflict with assay data .

Q. Specialized Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis without compromising purity?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
  • Workup Automation : Liquid-liquid extraction with pH-controlled partitioning reduces manual errors.
  • In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Q. How is the compound’s stability under physiological conditions assessed, and what degradation products are formed?

  • Methodology :

  • Forced Degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C.
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) and quantify half-life (t1/2) .

属性

IUPAC Name

2-methyl-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-3-4-9-16(13)19(24)20-15-8-5-7-14(12-15)17-10-11-18(23)22(2)21-17/h3-12H,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSJTOGKHJCKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。